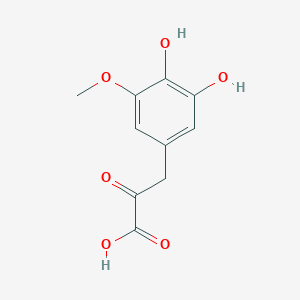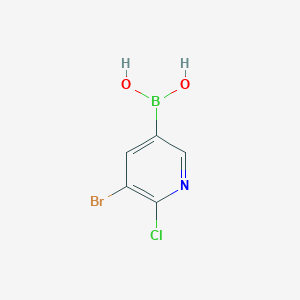
3-(3,4-Dihydroxy-5-methoxyphenyl)-2-oxopropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-Dihydroxy-5-methoxyphenyl)-2-oxopropanoic acid is a phenolic compound known for its antioxidant properties. It is a secondary plant metabolite involved in the phenylpropanoid pathway, which is crucial for the biosynthesis of various plant compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dihydroxy-5-methoxyphenyl)-2-oxopropanoic acid typically involves the hydroxylation and methoxylation of cinnamic acid derivatives. One common method includes the use of 3,4-dihydroxycinnamic acid as a starting material, which undergoes methoxylation to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
3-(3,4-Dihydroxy-5-methoxyphenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-(3,4-Dihydroxy-5-methoxyphenyl)-2-oxopropanoic acid has several scientific research applications:
Chemistry: It is used as a model compound to study phenolic antioxidants and their reaction mechanisms.
Biology: The compound’s antioxidant properties make it useful in studying oxidative stress and its effects on biological systems.
Medicine: Research into its potential therapeutic effects, particularly its antioxidant and anti-inflammatory properties, is ongoing.
Industry: It is used in the development of natural antioxidants for food preservation and cosmetics
Mecanismo De Acción
The antioxidant activity of 3-(3,4-Dihydroxy-5-methoxyphenyl)-2-oxopropanoic acid is primarily due to its ability to donate hydrogen atoms from its hydroxyl groups, neutralizing free radicals. This compound targets reactive oxygen species (ROS) and reactive nitrogen species (RNS), preventing oxidative damage to cells and tissues .
Comparación Con Compuestos Similares
Similar Compounds
- 3,4-Dihydroxy-5-methoxycinnamic acid
- 3,4-Dihydroxy-5-methoxybenzoic acid
- Syringic acid
- Ferulic acid
- Caffeic acid
Uniqueness
Compared to similar compounds, 3-(3,4-Dihydroxy-5-methoxyphenyl)-2-oxopropanoic acid has a unique combination of hydroxyl and methoxy groups, which enhances its antioxidant properties. This makes it particularly effective in neutralizing free radicals and protecting against oxidative stress .
Propiedades
Fórmula molecular |
C10H10O6 |
|---|---|
Peso molecular |
226.18 g/mol |
Nombre IUPAC |
3-(3,4-dihydroxy-5-methoxyphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C10H10O6/c1-16-8-4-5(2-6(11)9(8)13)3-7(12)10(14)15/h2,4,11,13H,3H2,1H3,(H,14,15) |
Clave InChI |
WWEMUPFSNZXNHW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1O)O)CC(=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butanoic acid](/img/structure/B13488530.png)
![2-{6-[3-(hydroxymethyl)phenyl]pyridin-3-yl}-N-[2-(pyridin-3-yl)ethyl]-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B13488534.png)
![2-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-4-yl]oxy-N-prop-2-ynyl-acetamide](/img/structure/B13488542.png)



![2-Bromo-5-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B13488578.png)
![1-aminospiro[2.5]octane-1-carboxylic Acid](/img/structure/B13488582.png)
![2-Azaspiro[4.5]decan-6-one](/img/structure/B13488588.png)



![4-{4-[(3-Chloro-2-hydroxypropyl)amino]phenyl}morpholin-3-one](/img/structure/B13488601.png)
